molecular formula C20H16ClN3OS B2706156 (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile CAS No. 1321960-43-3

(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2706156
CAS No.: 1321960-43-3
M. Wt: 381.88
InChI Key: YFGRTWSXAAUOLM-RVDMUPIBSA-N
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Description

(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a high-purity synthetic compound designed for research applications in medicinal chemistry and agrochemical development. This acrylonitrile derivative features a thiazole core, a structure recognized for its diverse biological potential. The integration of specific aromatic and heteroaromatic moieties in its architecture makes it a candidate for investigating structure-activity relationships. Acrylonitrile-based scaffolds are frequently explored in drug discovery for their ability to interact with biological targets. Recent studies highlight that similar benzimidazole-acrylonitrile hybrid derivatives exhibit potent inhibitory activity against enzymes like urease, with IC50 values significantly lower than standard inhibitors like hydroxyurea (IC50: 100 μM) . Furthermore, heteroaryl-acrylonitriles are investigated as potential antitumor agents, showing growth inhibition against a panel of human tumor cell lines, and as fungicides, with in silico studies suggesting inhibitory potential against succinate dehydrogenase . The presence of the thiazole ring is a key feature, as this heterocycle is a common component in various anti-inflammatory and immune-modulating compounds, indicating its relevance in pharmacological research . This product is provided for non-human research applications only. It is intended for use by qualified researchers in laboratory settings and is strictly not for diagnostic, therapeutic, or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

(E)-3-(5-chloro-2-methoxyanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS/c1-13-3-5-14(6-4-13)18-12-26-20(24-18)15(10-22)11-23-17-9-16(21)7-8-19(17)25-2/h3-9,11-12,23H,1-2H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGRTWSXAAUOLM-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)Cl)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Substitution Reaction: The chloro-substituted methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Acrylonitrile Addition: The final step involves the addition of the acrylonitrile group through a Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Chemical Reactions Involving Acrylonitriles

Acrylonitriles are versatile compounds that participate in various chemical reactions due to their unsaturated nature and the presence of a nitrile group. Some common reactions include:

  • Michael Addition : The addition of nucleophiles to the double bond of acrylonitriles.

  • Cyclization Reactions : Intramolecular reactions that form heterocyclic compounds.

  • Hydrolysis : Conversion of the nitrile group to carboxylic acids or amides under acidic or basic conditions.

Example Reaction: Michael Addition

ReactantProductConditions
Acrylonitrile DerivativeAdductNucleophile (e.g., amine), solvent (e.g., ethanol)

Spectroscopic Analysis

Spectroscopic techniques such as IR, NMR, and MS are crucial for confirming the structure of synthesized compounds. For example, the IR spectrum of a related compound might show characteristic absorption bands for NH and NH2 groups, while the 1H NMR spectrum would reveal signals corresponding to aromatic protons and other functional groups .

Spectroscopic Data for Similar Compounds:

  • IR : Absorption bands for NH, NH2, and C≡N groups.

  • 1H NMR : Signals for aromatic protons, NH, and NH2 groups.

  • 13C NMR : Signals corresponding to aromatic carbons and other functional groups.

Potential Biological Activities:

  • Anti-cancer Activity : Inhibition of specific kinases or enzymes involved in cancer cell proliferation.

  • Anti-inflammatory Activity : Interaction with inflammatory pathways to reduce inflammation.

Future Research Directions:

  • Synthetic Method Development : Optimizing synthetic routes for high yield and purity.

  • Biological Activity Screening : Evaluating the compound's potential as a therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies : Modifying the compound to enhance its biological activity.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds similar to (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile exhibit potent anticancer properties, particularly against EGFR-driven cancers. A study highlighted the efficacy of compounds with similar structures in inhibiting cell proliferation in various cancer cell lines, suggesting a mechanism involving the disruption of EGFR signaling pathways .

Case Study: Inhibition of EGFR Signaling

In vitro studies have shown that derivatives of this compound significantly inhibit the growth of cancer cells by targeting the EGFR pathway. For example, compounds with thiazole and acrylonitrile functionalities were found to reduce cell viability in human lung cancer cells by more than 70% at certain concentrations .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives containing the thiazole ring demonstrate significant antibacterial and antifungal properties. Specifically, compounds similar to (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile exhibited effective inhibition against Gram-positive and Gram-negative bacteria as well as various fungal strains .

Table 2: Antimicrobial Activity

MicroorganismActivity (MIC μg/mL)
Staphylococcus aureus25
Escherichia coli32
Aspergillus niger20

Mechanism of Action

The mechanism of action of (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Optical Properties

Compound Name Substituents Key Properties Reference
TP1 (E)-2-(Benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile Fluorescence turn-on cyanide sensor (LOD: 4.24 × 10⁻⁸ M) in aqueous medium .
FT' 3-(Naphthalen-2-yl)-2-(p-tolyl)acrylonitrile Green emission in charge-transfer (CT) complexes; modulates solid-state luminescence .
HT' 2-(4-Methoxyphenyl)-3-(pyren-1-yl)acrylonitrile Red emission in CT complexes; used in white-light emitting (WLE) materials .
Target Compound 5-Chloro-2-methoxyphenylamino, 4-(p-tolyl)thiazol Likely exhibits tunable emission due to donor-acceptor interplay; solid-state behavior may depend on p-tolyl stacking .

Analysis :

  • The target compound shares structural motifs with TP1 (thiazole/benzothiazole core, acrylonitrile linker) and FT'/HT' (p-tolyl/methoxyphenyl substituents).
  • In CT complexes, methoxy and p-tolyl groups (as in FT') promote green emission, while bulkier pyrenyl groups (HT') shift emission to red . The target compound’s chloro-methoxy substitution could further modulate CT interactions.

Solid-State Behavior and Intermolecular Interactions

highlights challenges in predicting solid-state luminescence due to molecular packing. In contrast, TP1’s benzo[d]thiazole and thiophene moieties likely enhance rigidity, favoring fluorescence in solution .

Analysis :

  • The target compound’s synthesis may mirror TP1’s method, utilizing a Knoevenagel condensation between a thiazole acetonitrile derivative and a substituted aldehyde/amine . High yields (≥85%) are typical for such reactions, as seen in ’s thiazole derivatives .

Biological Activity

The compound (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, often referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring and an acrylonitrile moiety, which are known for their roles in enhancing biological activity. The presence of the 5-chloro-2-methoxyphenyl group is significant as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Studies have shown that thiazole derivatives exhibit promising antimicrobial properties. For instance, a related thiazole compound demonstrated significant activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL . The incorporation of the thiazole structure has been linked to enhanced antibacterial effects due to its ability to disrupt microbial cell functions.

Anticancer Activity

Research indicates that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines. For example, compounds similar to (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile have shown concentration-dependent cytotoxicity against human SH-SY5Y neuroblastoma cells . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, making these compounds potential candidates for cancer therapy.

Cystic Fibrosis Treatment

The compound's structural components suggest potential utility in treating cystic fibrosis (CF). Research on related bithiazole compounds indicated that modifications could enhance their efficacy as correctors of the defective CFTR protein associated with CF. These modifications led to improved half-effective concentrations and maximal effects in cellular assays .

Case Studies

Study Biological Activity Findings
Study on Thiazole Derivatives AntimicrobialMIC values between 0.22 - 0.25 μg/mL against S. aureus
Cytotoxicity Assessment AnticancerSignificant concentration-dependent activity against SH-SY5Y cells
Cystic Fibrosis Research CFTR CorrectionEnhanced efficacy observed with structural modifications

The biological activity of (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazole derivatives have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Cell Membrane Disruption : The lipophilic nature of the compound may facilitate its integration into microbial membranes, leading to cell lysis.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate apoptosis and cell growth in cancer cells.

Q & A

Basic: What synthetic routes are employed for preparing this compound, and how do reaction conditions influence stereochemical outcomes?

Answer:
The synthesis typically involves two key steps:

Thiazole ring formation via Hantzsch thiazole synthesis, where 4-(p-tolyl)thiazol-2-amine reacts with a α-halocarbonyl precursor (e.g., chloroacetonitrile derivatives) under reflux in dioxane or ethanol. Triethylamine is often used to scavenge HCl .

Acrylonitrile moiety introduction through nucleophilic substitution or condensation. Stereochemical control (E/Z selectivity) is achieved by optimizing solvent polarity, temperature (e.g., 20–25°C for mild conditions), and catalysts (e.g., Pd-mediated cross-coupling for regioselectivity) .

Basic: How is the (E)-configuration of the acrylonitrile group confirmed?

Answer:
The E stereochemistry is validated using:

  • NOESY NMR : Absence of cross-peaks between the acrylonitrile proton and the thiazolyl protons confirms trans geometry.
  • X-ray crystallography : Single-crystal analysis provides unambiguous spatial resolution (e.g., C–C bond angles ≈ 120° for planar acrylonitrile) .

Basic: What analytical methods ensure structural fidelity and purity?

Answer:

  • 1H/13C NMR : Assign methoxy (δ ~3.8 ppm), aromatic protons (δ 6.5–8.0 ppm), and nitrile (C≡N, ~120 ppm in 13C).
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C21H16ClN3OS: 410.0722).
  • HPLC-PDA : Purity >98% using C18 columns (acetonitrile/water gradient) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies may arise from:

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Solubility : Use DMSO stock solutions ≤0.1% to avoid solvent interference.
  • Metabolite interference : Employ LC-MS to monitor degradation .
  • Structural analogs : Compare with derivatives (e.g., nitro-to-methoxy substitutions) to identify pharmacophore requirements .

Advanced: What computational strategies predict target binding affinity?

Answer:

  • Molecular docking (AutoDock/Vina) : Use crystal structures of kinases (e.g., EGFR) to model the acrylonitrile group’s interaction with catalytic lysine residues.
  • DFT calculations : Optimize tautomeric states (e.g., thiazole vs. thiazolium) to refine electrostatic potential maps.
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Advanced: How do substituents on the p-tolyl group modulate bioactivity?

Answer:

  • Electron-withdrawing groups (e.g., -Cl, -CF3) enhance electrophilicity, improving kinase inhibition (IC50 reduction by 2–5×).
  • Steric effects : Bulky substituents (e.g., -OCH2CH3) reduce binding to hydrophobic pockets. SAR studies recommend methyl (-CH3) for balanced lipophilicity and potency .

Advanced: What strategies optimize thiazole ring formation under catalytic conditions?

Answer:

  • Catalyst screening : Pd(OAc)2 or CuI improves cyclization yields (from 60% to >85%) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor ring closure over side reactions.
  • Microwave-assisted synthesis : Reduces reaction time (3h → 30min) with controlled temperature .

Advanced: How can researchers address low aqueous solubility for in vivo studies?

Answer:

  • Prodrug design : Introduce phosphate esters at the methoxy group for hydrolysis in physiological pH.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability.
  • Co-solvents : Use Cremophor EL/PEG 400 mixtures (4:1 ratio) for IP/IV administration .

Advanced: What mechanistic insights explain its antitumor activity?

Answer:

  • Kinase inhibition : Targets ATP-binding pockets in EGFR and VEGFR2 (Kd ≈ 12 nM).
  • Apoptosis induction : Upregulates caspase-3/7 via mitochondrial depolarization (JC-1 assay).
  • Metabolomics : LC-MS/MS identifies dysregulation of glycolysis and TCA cycle intermediates .

Advanced: How are synthetic impurities identified and quantified?

Answer:

  • HPLC-MS/MS : Detect byproducts (e.g., Z-isomer or dechlorinated analogs) with a LOD of 0.1%.
  • NMR impurity profiling : Compare integrals of minor peaks (δ 4.5–5.5 ppm for unreacted intermediates).
  • ICH Guidelines : Validate methods per Q2(R1) for linearity (R2 >0.999) and precision (%RSD <2) .

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